molecular formula C10H9BrClNO B1603164 1-(5-Bromo-7-chloroindolin-1-yl)ethanone CAS No. 221024-29-9

1-(5-Bromo-7-chloroindolin-1-yl)ethanone

Cat. No. B1603164
M. Wt: 274.54 g/mol
InChI Key: PHXWRBVIHDXEBL-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-chloroindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H9BrClNO . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-7-chloroindolin-1-yl)ethanone consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . For a detailed structural analysis, it is recommended to refer to its spectra which can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromo-7-chloroindolin-1-yl)ethanone can be found in chemical databases . These databases typically provide information such as molecular weight, melting point, boiling point, solubility, and spectral data.

Safety And Hazards

The safety and hazards associated with 1-(5-Bromo-7-chloroindolin-1-yl)ethanone are not specified in the search results . It is recommended to refer to its Safety Data Sheet (SDS) for detailed safety and hazard information.

properties

IUPAC Name

1-(5-bromo-7-chloro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWRBVIHDXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595287
Record name 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-7-chloroindolin-1-yl)ethanone

CAS RN

221024-29-9
Record name 1-(5-Bromo-7-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: 1-Acetyl-5-bromoindoline (2.47 g, 10.29 mmol) was heated at reflux with N-chlorosuccinimide (1.56 g, 10.40 mmol) in CH3CN for 30 min and an additional amount NCS (1 g, 7.47 mmol) was added while hot and the reaction was stirred at 25° C. for 16 h. The solvent was stripped in vacuo and the residue was chromatographed on silica gel using 20% EtOAc/hexanes as eluent to give 1-acetyl-5-bromo-7-chloroindoline (1.17 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-acetyl-5-bromo-indoline (1.20 g, 5 mmol) and N-chlorosucinimide (0.734 g, 5.5 mmol) in acetonitrile (80 mL) was heated to reflux for 12 hours, cooled to room temperature, and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 0.548 g of the desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.734 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-7-chloroindolin-1-yl)ethanone
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Reactant of Route 6
1-(5-Bromo-7-chloroindolin-1-yl)ethanone

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